molecular formula C9H8N2O B8576860 2-methyl-2,6-naphthyridin-1(2H)-one

2-methyl-2,6-naphthyridin-1(2H)-one

Cat. No.: B8576860
M. Wt: 160.17 g/mol
InChI Key: CTYVKNCEFYEEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2,6-naphthyridin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H8N2O/c1-11-5-3-7-6-10-4-2-8(7)9(11)12/h2-6H,1H3

InChI Key

CTYVKNCEFYEEAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A method for preparing compounds of Formula (III) is provided in Scheme 6. 2,6-Naphthyridin-1-ol (6-1) is subjected to alkylation with methyl iodide under basic conditions to provide 2-methyl-2,6-naphthyridin-1(2H)-one (6-2). Chlorination of 6-2 with N-chlorosuccinimide provides chloro compound 6-3. Treatment of 6-3 under palladium-catalyzed cross coupling conditions with a suitable halide provides compound 6-4. Selective reduction of the 2,6-naphthyridinone derivative provides the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one derivative 6-5.
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Synthesis routes and methods II

Procedure details

Sodium hydride (60% in mineral oil, 328 mg, 8.2 mmol) was added portionwise to a suspension of 2H-[2,6]naphthyridin-1-one (1 g, 2.05 mmol) (see reference J. Het. Chem. 1981, 18(7), 1349) in anhydrous N,N-dimethylformamide (25 ml) under a nitrogen atmosphere and the mixture was stirred at room temperature for 1 hour. lodomethane (510 μl, 8.2 mmol) was added and the mixture was stirred for 18 hours. The reaction mixture was evaporated under reduced pressure and the residue was partitioned between dichloromethane (50 ml) and water (20 ml). The aqueous phase was extracted with dichloromethane (2×30 ml) and the combined organic layers were dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using methanol in dichloromethane (gradient from 2:98 to 5:95) to give the title compound (750 mg).
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25 mL
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